molecular formula C14H30Cl2N2O4S2 B13897713 H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl

Cat. No.: B13897713
M. Wt: 425.4 g/mol
InChI Key: QEFUTIQOPVMOJQ-HSTMFJOWSA-N
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Description

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is often used in peptide synthesis and protein science due to its unique properties and ability to form disulfide bonds, which are essential for the structural stability of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl typically involves the protection of the thiol group of cysteine to prevent unwanted reactions during peptide synthesis. One common method is the use of tert-butyl (OtBu) as a protecting group. The synthesis process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure efficient synthesis and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Protein Engineering: Facilitates the formation of disulfide bonds, which are essential for protein folding and stability.

    Bioconjugation: Employed in the modification of proteins and peptides for various biochemical assays.

    Drug Development: Investigated for its potential in developing peptide-based therapeutics

Mechanism of Action

The primary mechanism of action of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl involves the formation and cleavage of disulfide bonds. These bonds play a critical role in maintaining the structural integrity of peptides and proteins. The compound’s ability to form stable disulfide bonds makes it valuable in protein engineering and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is unique due to its tert-butyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection of thiol groups are required .

Properties

Molecular Formula

C14H30Cl2N2O4S2

Molecular Weight

425.4 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride

InChI

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m1../s1

InChI Key

QEFUTIQOPVMOJQ-HSTMFJOWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CSSC[C@H](C(=O)OC(C)(C)C)N)N.Cl.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl

Origin of Product

United States

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